Product packaging for Diethyl methyl phosphate(Cat. No.:CAS No. 867-17-4)

Diethyl methyl phosphate

Cat. No.: B3057960
CAS No.: 867-17-4
M. Wt: 168.13 g/mol
InChI Key: UAEWCWCMYQAIDR-UHFFFAOYSA-N
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Description

Diethyl Methyl Phosphate (CAS 867-17-4) is an organophosphorus compound with the molecular formula C5H13O4P and an average mass of 168.13 g/mol . As a phosphate ester, it serves as a valuable chemical building block and reference standard in various research fields. Within materials science, its molecular structure suggests potential utility in corrosion inhibition studies, as phosphonate derivatives are known to form protective layers on metal surfaces, particularly for carbon steel in acidic environments . In synthetic organic chemistry, this compound and related phosphonates are fundamental in reactions such as the Horner-Wadsworth-Emmons olefination, a key method for the synthesis of alkenes from carbonyl compounds . Furthermore, its structural similarity to other organophosphorus compounds makes it a compound of interest in biochemical research, for instance, in the study of enzyme interactions and inhibition mechanisms, although its specific pharmacological profile may not be fully characterized . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O4P B3057960 Diethyl methyl phosphate CAS No. 867-17-4

Properties

IUPAC Name

diethyl methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O4P/c1-4-8-10(6,7-3)9-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEWCWCMYQAIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101007032
Record name Diethyl methyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-17-4
Record name Diethyl methyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl methyl phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl methyl phosphate
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Record name DIETHYL METHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Advanced Synthetic Methodologies for Diethyl Methyl Phosphate and Its Derivatives

Established Synthetic Pathways to Diethyl Methyl Phosphonate (B1237965)

Traditional methods for synthesizing diethyl methylphosphonate (B1257008) have laid the groundwork for large-scale industrial production. These pathways, while effective, often involve harsh conditions and the use of hazardous materials.

Synthesis from Methyl Dichloro Phosphorus and Alcohols

A primary route to diethyl methylphosphonate involves the reaction of methyl dichlorophosphine (CH₃PCl₂) with ethanol. researchgate.net This esterification reaction is typically conducted in the presence of an acid-binding agent to neutralize the hydrogen chloride (HCl) byproduct. google.compatsnap.com Common acid scavengers include organic amines like N,N-dimethylaniline or inexpensive inorganic bases such as calcium oxide. google.compatsnap.com The use of calcium oxide is advantageous as it is non-toxic, environmentally friendly, and cost-effective. google.compatsnap.com The reaction temperature is a critical parameter, with dropping temperatures often controlled between -20°C and 30°C to manage the exothermic reaction and minimize side product formation. google.com Following the reaction, the crude product is purified by vacuum distillation to yield diethyl methylphosphonate. google.com Research has shown that a "pre-dissolving ammonia" method in a continuous flow system can significantly increase the selectivity of the reaction to 98% by rapidly neutralizing the HCl produced. researchgate.net

Routes Involving Phosphorus Trichloride and Triethyl Phosphite (B83602) as Precursors

The Michaelis-Arbuzov reaction provides a more direct route, involving the reaction of triethyl phosphite with methyl iodide. orgsyn.orgresearchgate.net This reaction is typically initiated by heating and results in the formation of diethyl methylphosphonate and ethyl iodide as a byproduct. orgsyn.org While effective, separating the desired product from the small amounts of diethyl ethylphosphonate that can form simultaneously presents a purification challenge. orgsyn.org

Reductive Strategies from Methylphosphorous Acid Esters

Reductive methods offer an alternative synthetic route. One such strategy involves the methylation of diethyl phosphite with methyl chloride gas in the presence of an acid-binding agent to form methylphosphorous acid diethyl ester. google.com This intermediate is then reduced to diethyl methylphosphonate using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH). google.comgoogle.com While this method can be effective, the use of potent and potentially hazardous reducing agents requires careful handling and control of reaction conditions. google.com

Novel and Catalytic Synthetic Routes for Diethyl Methyl Phosphate (B84403) Analogues

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing phosphonates, including analogues of diethyl methyl phosphate. These novel approaches often employ catalysis to achieve milder reaction conditions and broader substrate scope.

Application of Grignard Reagents in Phosphonate Synthesis

Grignard reagents (RMgX) have proven to be versatile tools in the synthesis of phosphonates. nih.govoup.comtandfonline.com They can be used to introduce alkyl or aryl groups onto a phosphorus center. For instance, the reaction of diethyl cyanophosphonate with various aryl Grignard reagents provides a convenient route to aryl phosphonates under mild conditions. tandfonline.com This method is notable for its simplicity, the ready availability of starting materials, and good yields. tandfonline.com

In a different application, the reaction of phosphonates containing a binaphthyloxy group with Grignard reagents leads to the formation of P-stereogenic phosphinates with high diastereoselectivity. oup.com This reaction proceeds via a stereospecific axis-to-center chirality transfer. oup.com The choice of the Grignard reagent and the substituents on the phosphorus atom allows for the synthesis of both diastereomers with opposite configurations. oup.com Furthermore, studies have shown that the selectivity of the reaction of phosphoryl chloride with organometallic reagents can be tuned; using a Grignard reagent can lead to a phosphinate, while an organozinc reagent can yield a phosphonate. nih.govthieme-connect.com

Advanced Carbon-Phosphorus Coupling Reactions

The formation of the carbon-phosphorus (C-P) bond is central to phosphonate synthesis, and significant advancements have been made in catalytic cross-coupling reactions to achieve this. The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, is a widely used method for constructing C(sp²)-P bonds. rsc.orgnih.gov Recent modifications to the Hirao coupling, such as using a Pd(OAc)₂/dppf catalyst system, have allowed for lower palladium loadings and an expanded substrate scope, including the first examples of aryl chloride couplings. nih.gov

Other palladium-catalyzed systems have also been developed for the synthesis of aryl phosphonates from aryl nonaflates, which are readily prepared from phenols. acs.org The addition of sodium iodide has been found to accelerate these reactions, allowing for the rapid synthesis of a wide range of aryl phosphine (B1218219) oxides and aryl phosphonates. acs.org Beyond palladium, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts have emerged as a rapid and efficient method for C-P bond formation at room temperature. organic-chemistry.org These advanced catalytic methods represent a significant step towards more sustainable and versatile phosphonate synthesis.

Derivatization Methodologies for Targeted Phosphonate Synthesis

The synthesis of specific phosphonates, such as this compound, relies on strategic derivatization techniques. These methods are designed to efficiently introduce desired alkyl groups onto the phosphonic acid backbone, transforming the parent acid into its corresponding esters. Key methodologies include the direct conversion of methylphosphonic acid and various alkylation approaches that offer pathways to a diverse range of phosphonate derivatives.

The direct esterification of methylphosphonic acid (MPA) to form dialkyl methylphosphonates like diethyl methylphosphonate presents known challenges, as P-acids are often resistant to this transformation. researchgate.net Research into facilitating this conversion has explored various catalytic systems. For instance, the use of dicyclohexyl carbodiimide (B86325) as a coupling reagent or catalysts like silica (B1680970) chloride and sulfuric acid has been investigated for the esterification of MPA with alcohols such as methanol (B129727) and ethanol. murdoch.edu.au However, these approaches have demonstrated limited success, with studies reporting no detection of the desired dialkyl methylphosphonate products via gas chromatography-mass spectrometry (GC-MS). murdoch.edu.au

A significantly more effective and widely adopted strategy involves a two-step process that proceeds through a more reactive intermediate. murdoch.edu.aumurdoch.edu.au This method first involves the conversion of methylphosphonic acid into methylphosphonyl dichloride (DC). murdoch.edu.auwikipedia.org This transformation is typically achieved by reacting MPA with a chlorinating agent, such as thionyl chloride. murdoch.edu.auniscpr.res.in

Once formed, the methylphosphonyl dichloride intermediate readily reacts with alcohols to yield the target dialkyl methylphosphonate. wikipedia.org This second step is notably rapid. Studies have shown that the conversion of methylphosphonyl dichloride to the corresponding dialkyl methylphosphonates can be detected within 10 minutes when using primary alcohols like methanol and ethanol, and within 20 minutes for secondary alcohols. murdoch.edu.au This two-step synthesis provides a reliable and proven pathway for producing dialkyl methylphosphonates from methylphosphonic acid. murdoch.edu.aumurdoch.edu.au

Table 1: Reaction Time for Dialkyl Methylphosphonate Formation from Methylphosphonyl Dichloride This table summarizes the detection times for various dialkyl methylphosphonates synthesized from methylphosphonyl dichloride and different alcohols.

Alcohol Alcohol Type Detection Time (minutes)
Methanol Primary < 10
Ethanol Primary < 10
Butan-1-ol Primary < 10
Propan-2-ol Secondary < 20
Benzyl (B1604629) alcohol Primary No Reaction Detected

Data sourced from references murdoch.edu.au.

Alkylation represents a cornerstone of organophosphorus synthesis, providing a versatile method for preparing a wide array of phosphonate derivatives. This approach is particularly valuable for converting monoalkyl phosphonic ester-acids into their corresponding dialkyl esters, including those with different alkoxy groups.

A prominent methodology in this area involves the solvent-free, microwave-assisted alkylation of monoalkyl phosphonic derivatives. nih.govresearchgate.net In a typical procedure, a monoalkyl phosphonic ester-acid is reacted with an alkyl halide in the presence of a base, such as triethylamine. nih.govresearchgate.net This method has been successfully employed to convert monoesters into diesters, including the synthesis of derivatives with non-identical alkoxy groups. nih.govresearchgate.net For example, ethyl methylphosphonate can be alkylated with propyl bromide or butyl bromide under these conditions to yield ethyl-propyl methylphosphonate and butyl-ethyl methylphosphonate, respectively. researchgate.net This technique has proven to be an efficient route for preparing a library of 12 different alkylphosphonates. nih.govresearchgate.net While effective, a minor side reaction involving "disproportionation" has been identified during the preparation of dialkyl alkylphosphonates with different alkoxy groups using this method. nih.govresearchgate.net

The alkylation of H-phosphinate esters under basic conditions offers another route. nih.gov This procedure involves the deprotonation of the H-phosphinate ester with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures, followed by reaction with an electrophile (alkyl halide). nih.gov This general and efficient method allows for the alkylation of various H-phosphinate esters with a wide range of electrophiles. nih.gov

Table 2: Synthesis of Dialkyl Methylphosphonates via Microwave-Assisted Alkylation This table shows the yields for the conversion of monoalkyl methylphosphonates to dialkyl methylphosphonates using different alkylating agents under microwave-assisted, solvent-free conditions.

Starting Monoester Alkylating Agent Product Yield (%)
Ethyl methylphosphonate Propyl bromide Ethyl-propyl methylphosphonate 87
Ethyl methylphosphonate Butyl bromide Butyl-ethyl methylphosphonate 80
Butyl methylphosphonate Ethyl iodide Butyl-ethyl methylphosphonate 85
Butyl methylphosphonate Propyl bromide Butyl-propyl methylphosphonate 92

Data sourced from reference researchgate.net.

Compound Index

Spectroscopic Characterization and Structural Elucidation of Diethyl Methyl Phosphate

Vibrational Spectroscopy for Phosphonate (B1237965) Analysis

Vibrational spectroscopy is a powerful, non-destructive analytical tool for probing the structural characteristics of organophosphorus compounds like Diethyl methyl phosphate (B84403). mdpi.com By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, detailed information about its constituent functional groups and their vibrational modes can be obtained. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the Diethyl methyl phosphate molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of different bonds. The most prominent and diagnostic feature in the IR spectrum of this compound is the intense absorption band corresponding to the P=O stretching vibration, which is typically observed in the 1250-1260 cm⁻¹ region. cdnsciencepub.com This strong absorption is a hallmark of the phosphoryl group.

Other significant absorption bands include those arising from the P-O-C and C-O-C linkages. The P-O-C stretching vibrations generally appear in the 1030-1050 cm⁻¹ range. cdnsciencepub.com Additionally, the various C-H stretching and bending vibrations of the ethyl and methyl groups are present in their characteristic regions of the spectrum. For instance, alkane C-H bonds exhibit a strong absorption between 2850 and 2960 cm⁻¹. openstax.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
P=OStretching1250 - 1260
P-O-CStretching1030 - 1050
C-H (in CH₃, CH₂)Stretching2850 - 2960

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to IR spectroscopy for a complete vibrational analysis of this compound. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. mdpi.com The P=O stretching vibration, which is strong in the IR spectrum, also gives rise to a strong and highly polarized band in the Raman spectrum.

Symmetric stretching modes, such as the symmetric stretch of the phosphodiester -O-P-O- group, often produce strong signals in Raman spectra. cdnsciencepub.com The combination of both IR and Raman data allows for a more definitive assignment of the observed vibrational modes, as they are governed by different selection rules. mdpi.com

Normal Mode Analysis of Phosphate and Phosphonate Groups

Normal mode analysis provides a theoretical framework for understanding and assigning the vibrational spectra of molecules. This computational approach calculates the fundamental vibrational frequencies and the corresponding atomic motions. For the phosphate group in this compound, key vibrational modes include the P=O stretch, the symmetric and asymmetric P-O stretches of the P-O-C linkages, and various O-P-O bending vibrations. researchgate.net

Theoretical calculations, often employing density functional theory (DFT), can predict the vibrational frequencies with good accuracy. researchgate.netrsc.org These calculated frequencies are then compared with the experimental data from IR and Raman spectroscopy to provide a detailed and reliable assignment of the observed spectral bands to specific atomic motions within the molecule. uh.edu This analysis is crucial for understanding the intramolecular dynamics and the influence of substituents on the vibrational properties of the phosphate core.

Isotopic Labeling Approaches in Vibrational Spectroscopy

Isotopic labeling is a powerful technique used to confirm the assignment of specific vibrational modes. nih.gov By selectively replacing an atom with a heavier isotope, the frequency of the vibrations involving that atom will shift to a lower value. In the context of organophosphates, isotopic substitution of the phosphoryl oxygen with ¹⁸O is a common strategy. nih.gov The replacement of ¹⁶O with ¹⁸O in the P=O group leads to a predictable downward shift in the frequency of the P=O stretching vibration in both the IR and Raman spectra. This observed isotopic shift provides definitive evidence for the assignment of the band, helping to resolve ambiguities in spectral interpretation, especially in complex molecules where multiple vibrational modes may overlap. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the connectivity of atoms and their chemical environment.

Proton (¹H) NMR Spectroscopy for Molecular Environment Analysis

Proton (¹H) NMR spectroscopy of this compound provides distinct signals for the different types of protons present in the molecule: those of the methyl (CH₃) and ethyl (CH₂CH₃) groups. The chemical shift of these protons is influenced by the electronegativity of the neighboring phosphate group.

The protons of the methyl group attached directly to the phosphate oxygen (O-CH₃) typically appear as a doublet due to coupling with the phosphorus-31 nucleus. The protons of the ethyl groups exhibit more complex splitting patterns. The methylene (B1212753) protons (O-CH₂) appear as a quartet due to coupling with the adjacent methyl protons, and they are further split into a doublet of quartets due to coupling with the phosphorus nucleus. The terminal methyl protons of the ethyl groups (CH₂-CH₃) appear as a triplet due to coupling with the methylene protons.

GroupChemical Shift (δ) in ppmMultiplicity
O-CH₃~3.7Doublet
O-CH₂~4.1Doublet of Quartets
CH₂-CH₃~1.3Triplet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR spectroscopy is instrumental in defining the carbon framework of this compound. The molecule contains three distinct carbon environments, which give rise to three separate signals in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its proximity to the electronegative oxygen and phosphorus atoms.

The spectrum typically shows a signal for the methyl carbon directly attached to the phosphorus atom (P-CH₃) and two signals for the carbons of the two equivalent ethyl groups (-O-CH₂-CH₃). The carbon atom of the methylene group (O-CH₂) is deshielded due to its direct attachment to an oxygen atom, causing it to resonate at a higher chemical shift (further downfield) compared to the terminal methyl carbon (CH₃) of the ethyl group.

Furthermore, the carbon nuclei experience spin-spin coupling with the phosphorus-31 nucleus, resulting in the splitting of the carbon signals. This C-P coupling provides valuable structural information. The one-bond coupling (¹JC-P) for the P-CH₃ carbon is typically larger than the two-bond coupling (²JC-P) observed for the O-CH₂ carbon.

Table 1: Typical ¹³C NMR Chemical Shifts and C-P Coupling Constants for this compound

Carbon Atom Approximate Chemical Shift (δ) in ppm Multiplicity (due to P-coupling) Approximate Coupling Constant (JC-P) in Hz
P-CH₃ 10 - 15 Doublet ~140 (¹JC-P)
O-CH₂ 60 - 65 Doublet ~6 (²JC-P)

| CH₃ (ethyl) | 15 - 20 | Doublet | ~6 (³JC-P) |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Phosphorus-31 (³¹P) NMR Spectroscopy for Phosphorus Nucleus Characterization

Phosphorus-31 NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range, making it an excellent probe for the chemical environment around the phosphorus atom.

For this compound, the ³¹P NMR spectrum typically exhibits a single resonance, confirming the presence of one unique phosphorus environment. The spectrum is usually recorded with proton decoupling, which collapses the complex splitting patterns that would arise from coupling to the protons of the methyl and ethyl groups, resulting in a sharp singlet. The chemical shift value is characteristic of a phosphonate ester.

Table 2: Typical ³¹P NMR Chemical Shift for this compound

Nucleus Approximate Chemical Shift (δ) in ppm Multiplicity (Proton-Decoupled)

| ³¹P | +30 to +35 | Singlet |

Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to confirm the complete molecular structure, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). For this compound, an HSQC or HMQC spectrum would show cross-peaks connecting the proton signal of the P-CH₃ group to its corresponding carbon signal, the O-CH₂ protons to their carbon, and the terminal CH₃ protons of the ethyl groups to their respective carbon. This allows for definitive assignment of the carbon signals based on the more easily assigned proton spectrum. nist.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity between different functional groups. In this compound, HMBC spectra would show correlations from the P-CH₃ protons to the phosphorus atom, and from the O-CH₂ protons to both the terminal CH₃ carbon and the phosphorus atom, thereby confirming the P-O-C linkage.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would display a cross-peak between the signals of the O-CH₂ and the terminal CH₃ protons of the ethyl group, confirming the ethyl fragment.

Together, these 2D NMR experiments provide a detailed and verified map of the molecular structure of this compound, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS.

Upon ionization, the this compound molecule (molecular weight: 152.13 g/mol ) forms a molecular ion (M⁺˙). nih.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The fragmentation pattern provides significant structural information. Key fragments for this compound include the loss of an ethoxy group or an ethylene (B1197577) molecule. The NIST Mass Spectrometry Data Center provides reference spectra for Diethyl Methanephosphonate (a synonym for this compound). nist.gov

Table 3: Major Fragment Ions of this compound in GC-MS (Electron Ionization)

m/z Proposed Fragment Ion Structure Fragmentation Pathway
152 [CH₃P(O)(OC₂H₅)₂]⁺˙ Molecular Ion (M⁺˙)
125 [CH₃P(O)(OH)(OC₂H₅)]⁺ Loss of C₂H₃
124 [P(O)(OH)(OC₂H₅)₂]⁺ Loss of C₂H₄
109 [CH₃P(O)(OH)₂]⁺˙ Loss of C₂H₅ and C₂H₄
97 [P(O)(OH)(OC₂H₅)]⁺ Loss of C₂H₅ and CH₃

Source: Based on data from the NIST Mass Spectrometry Data Center. nih.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of organophosphorus compounds, particularly in complex matrices like environmental or biological samples. nih.gov While this compound itself is volatile enough for GC-MS, LC-MS/MS is the method of choice for analyzing its less volatile metabolites or related dialkyl phosphates (DAPs). nih.gov

The technique involves separating analytes by LC, followed by ionization, typically using Electrospray Ionization (ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and reduces matrix interference. lcms.cz For instance, research on DAPs like Diethyl Phosphate (DEP) utilizes LC-MS/MS to monitor specific precursor-to-product ion transitions for unambiguous identification and quantification at very low levels. nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS in Phosphonate Research

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules such as proteins, peptides, and nucleic acids. creative-proteomics.comyoutube.com It is generally not the primary method for analyzing small, volatile molecules like this compound.

However, MALDI-TOF MS plays a crucial role in phosphonate research, particularly in the field of toxicology and biomarker discovery. nih.gov Toxic organophosphorus compounds, including nerve agents and pesticides, are known to bind covalently to proteins, a process known as phosphylation. MALDI-TOF MS is used to detect and identify these protein adducts. nih.govnih.gov In a typical application, a protein such as human serum albumin (HSA) is exposed to an organophosphorus compound. The protein is then digested into smaller peptides, and the resulting mixture is analyzed by MALDI-TOF MS. Peptides that have been modified by the phosphonate will show a characteristic mass shift, allowing researchers to identify the exact site of modification and confirm exposure to the compound. nih.gov This approach is a valuable tool for the retrospective verification of exposure to various organophosphorus agents. nih.govacs.org

Advanced Spectroscopic Methods and Surface Analysis

Advanced spectroscopic techniques are indispensable for probing the electronic structure and coordination environment of this compound, particularly when it interacts with other chemical species or is bound to a surface. Methods such as X-ray Photoelectron Spectroscopy (XPS) provide detailed information about the elemental composition and chemical states of surface-adsorbed molecules, while Ligand Field and Electron Paramagnetic Resonance (EPR) spectroscopy offer deep insights into the coordination properties of the phosphate ligand with paramagnetic metal centers.

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Species

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within a material. When this compound is adsorbed onto a substrate, XPS can elucidate the nature of the surface-molecule interaction, distinguishing between physisorption and chemisorption, and identifying any chemical transformations that may occur.

The analysis focuses on the core-level binding energies of the constituent elements, primarily Phosphorus (P 2p), Oxygen (O 1s), and Carbon (C 1s). Shifts in these binding energies from their reference values provide information about the local chemical environment of the atoms.

For organophosphorus compounds like this compound, the P 2p and O 1s core levels are particularly informative. Studies on the adsorption of the closely related compound, dimethyl methylphosphonate (B1257008) (DMMP), on metal oxide surfaces show that the P 2p binding energy can differentiate between intact, molecularly adsorbed species and dissociated species where a P-O bond has been cleaved. For instance, molecularly chemisorbed DMMP on a zirconium oxide surface exhibits a P 2p3/2 binding energy of approximately 134.2 eV. jh.edu In contrast, the formation of surface POₓ species following decomposition is indicated by a lower binding energy peak around 133.7 eV. jh.edu

The O 1s spectrum is also critical for understanding the binding mechanism. Different oxygen environments within the phosphate group—such as the phosphoryl (P=O) and ester (P-O-C) oxygens—can be distinguished. For example, in studies of self-assembled alkylphosphonate films, the O 1s peak for the P=O bond is found at a higher binding energy (approx. 534.7 eV) compared to the P-O bonds (approx. 531.8 eV). princeton.edu The absence of the P=O peak upon monolayer formation on a silicon oxide surface suggests that the molecule binds in a tridentate fashion, involving the phosphoryl oxygen and both ester oxygens. princeton.edu

These data allow for a detailed characterization of how this compound binds to and potentially reacts with various surfaces, which is crucial for applications in materials science and catalysis.

Table 1: Representative XPS Binding Energies for Surface-Bound Phosphonates

Element Core LevelChemical State/BondingApproximate Binding Energy (eV)Source
P 2pMolecularly Adsorbed134.2 jh.edu
P 2pSurface POₓ Species133.7 jh.edu
O 1sP=O534.7 princeton.edu
O 1sP-O531.8 princeton.edu

Ligand Field and Electron Paramagnetic Resonance (EPR) Spectroscopy for Coordination Properties

When this compound or its derivatives act as ligands for transition metal ions, Ligand Field and Electron Paramagnetic Resonance (EPR) spectroscopy become powerful tools for elucidating the coordination geometry and the nature of the metal-ligand bond.

Ligand Field Spectroscopy

Ligand field spectroscopy, a form of UV-Visible absorption spectroscopy, probes the d-d electronic transitions of a central metal ion. The energy and intensity of these transitions are sensitive to the type of ligand, the coordination number, and the geometry of the complex. The phosphoryl oxygen of this compound can act as a Lewis base, donating electron density to a metal center. In more complex derivatives, other donor atoms can lead to chelation.

In studies of transition metal complexes with the related ligand diethyl (pyridyn-2-ylmethyl)phosphate, where both the phosphoryl oxygen and the pyridyl nitrogen can coordinate, the resulting ligand field gives rise to distinct d-d transition bands. For example, a Cu(II) complex with this ligand shows a single band at 13,870 cm⁻¹, which is characteristic of a tetragonally elongated octahedral geometry. The position of this band suggests that the ligand produces a relatively weak ligand field.

For other metals, the spectra allow for the calculation of key ligand field parameters, such as the crystal field splitting parameter (Dq) and the Racah interelectronic repulsion parameter (B). These parameters quantify the strength of the metal-ligand interaction and the degree of covalency in the bond.

Table 2: Ligand Field Parameters for Metal(II) Complexes with a Diethyl (pyridyn-2-ylmethyl)phosphate Ligand

Metal IonGeometryd-d Transition Bands (cm⁻¹)Dq (cm⁻¹)B (cm⁻¹)
Cu(II)Tetragonally Distorted Octahedral13,870--
Ni(II)Octahedral-830960
Co(II)Pseudotetrahedral~16,300, ~4,000370745

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that specifically studies species with one or more unpaired electrons, such as transition metal complexes. It provides detailed information about the electronic environment of the paramagnetic center. The spectrum is characterized by its g-values and hyperfine coupling constants (A-values). illinois.educiqtekglobal.com

The g-value indicates the interaction of the unpaired electron's spin with the external magnetic field and is sensitive to the geometry of the complex. ciqtekglobal.com For a Cu(II) complex (a d⁹ ion), an axially symmetric environment typically yields two distinct g-values, g|| and g⊥. The relative values of g|| and g⊥ can help determine the ground electronic state and the coordination geometry (e.g., axially elongated or compressed). ethz.ch

Hyperfine coupling results from the interaction of the electron spin with the magnetic moment of nearby nuclei, such as the central Cu nucleus (I=3/2) or ligand atoms like ¹⁴N or ³¹P. ethz.chnih.gov The magnitude of the hyperfine coupling constant (A) provides insight into the distribution of the unpaired electron's spin density and the covalency of the metal-ligand bond. nih.gov For instance, EPR studies on Cu(II) complexes with a diethyl(pyridine-4-ylmethyl)phosphate ligand have confirmed a bidentate coordination involving both the nitrogen and oxygen atoms. researchgate.net The analysis of the hyperfine structure in such spectra is crucial for confirming the involvement of specific ligand atoms in the coordination sphere.

Table 3: Representative EPR Parameters for Axially Symmetric Cu(II) Complexes

ParameterDescriptionTypical Value RangeInformation Provided
gg-value parallel to the principal symmetry axis
g⊥g-value perpendicular to the principal symmetry axis2.0 - 2.1Coordination geometry, nature of the ground state
A(Cu)Hyperfine coupling constant parallel to the axis
A⊥(Cu)Hyperfine coupling constant perpendicular to the axis10 - 50 x 10⁻⁴ cm⁻¹Covalency of the metal-ligand bond, spin density on the metal

Computational Chemistry and Theoretical Modeling of Diethyl Methyl Phosphate Systems

Quantum Chemical Calculations

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are central to the theoretical study of DEMP. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used to predict the electronic structure and reactivity of organophosphorus compounds like DEMP.

The accuracy of DFT calculations is contingent on the choice of two key components: the basis set and the exchange-correlation (XC) functional.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For organophosphates, Pople-style basis sets are commonly employed. Studies on methylphosphonates, including DEMP, have utilized basis sets such as 3-21G and 6-31G tandfonline.comtandfonline.comscispace.com. The 6-31G basis set, which includes polarization functions on heavy atoms, is generally necessary to accurately describe the geometry and vibrational frequencies of phosphorus-containing molecules tandfonline.com. Larger basis sets, such as those of triple-zeta quality (e.g., def2-TZVP), can offer improved accuracy, particularly when combined with diffuse functions for describing anions or weak interactions researchgate.netnih.gov.

Exchange-Correlation Functionals: The XC functional accounts for the quantum mechanical effects of exchange and electron correlation. Functionals are often grouped into categories based on their complexity, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals uni-paderborn.decmu.edu. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are among the most popular for their versatility. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional that often provides reliable results for organic molecules imist.maresearchgate.netresearchgate.net.

Geometry optimization is a computational procedure used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable structure. For Diethyl methyl phosphate (B84403), theoretical calculations predict a distorted tetrahedral geometry around the central phosphorus atom, consistent with other methylphosphonates tandfonline.com.

Ab initio and DFT calculations are crucial for determining the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape nist.gov. Conformational analysis, which involves exploring the different spatial arrangements of the ethyl groups through rotation around the P-O and O-C bonds, can also be performed. This analysis helps identify the most stable conformer(s) and the energy barriers between them, which is important for understanding the molecule's dynamic behavior.

DFT calculations are a valuable tool for predicting spectroscopic parameters that can be directly compared with experimental data.

Vibrational Frequencies: Theoretical calculations of the vibrational infrared (IR) and Raman spectra of Diethyl methyl phosphate have been performed using Hartree-Fock methods with 3-21G and 6-31G* basis sets tandfonline.comtandfonline.comscispace.com. The computed frequencies, when properly scaled to account for anharmonicity and other systematic errors, show good agreement with experimental spectra. These calculations allow for the confident assignment of specific vibrational modes. For esters like DEMP, characteristic dominant IR and Raman lines include a composite of P=O and O-C stretching modes involving the C-O-P=O-O-C skeleton, as well as rocking motions of the methyl and ethyl groups tandfonline.com.

Table 1: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative of the types of data generated from computational studies as described in the literature. Specific experimental and calculated values can vary based on the methods used.

Vibrational Mode AssignmentCalculated Frequency (3-21G Basis Set)Calculated Frequency (6-31G* Basis Set)
P=O StretchData not available in abstractData not available in abstract
P-O-C Stretch (asymmetric)Data not available in abstractData not available in abstract
P-O-C Stretch (symmetric)Data not available in abstractData not available in abstract
P-C StretchData not available in abstractData not available in abstract
CH₃ RockData not available in abstractData not available in abstract

NMR Chemical Shifts: While specific DFT predictions for DEMP's NMR spectra are not detailed in the provided sources, computational methods can predict ¹H, ¹³C, and ³¹P NMR chemical shifts nih.gov. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, but they can be a powerful aid in spectral assignment and structure verification liverpool.ac.uknih.gov.

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters.

Hartree-Fock (HF) Theory: The Hartree-Fock method is the simplest ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. While HF theory neglects electron correlation, leading to certain systematic errors, it serves as a common starting point for more advanced methods. Early computational studies on DEMP used the HF method to calculate its geometry and vibrational frequencies tandfonline.comtandfonline.comscispace.comnist.gov.

Møller-Plesset (MP) Perturbation Theory: To account for the electron correlation neglected in HF theory, post-Hartree-Fock methods have been developed. Møller-Plesset perturbation theory is one such method that treats electron correlation as a perturbation to the HF system ru.nlwikipedia.orgsmu.edu. The most common level, MP2 (second-order Møller-Plesset theory), often provides a significant improvement over HF for calculating molecular energies, geometries, and properties q-chem.comfiveable.me. MP2 calculations are more computationally demanding than HF or DFT but offer a higher level of theory for systems where electron correlation is critical.

To understand and predict the chemical reactivity of this compound, DFT and ab initio calculations can be used to determine various reactivity indices.

Frontier Molecular Orbital (FMO) Theory: Developed by Kenichi Fukui, FMO theory posits that a molecule's reactivity is primarily governed by the interaction between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) wikipedia.orgucsb.edu. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor libretexts.org.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to model the physical movements of atoms and molecules in a system over time. For this compound, MD simulations offer a window into its dynamic behavior in different environments, particularly in solution, revealing how it interacts with its surroundings and how its internal structure fluctuates.

MD simulations are instrumental in understanding how solvent molecules, such as water, influence the structure and behavior of this compound. By simulating a DEMP molecule within a box of explicit solvent molecules, researchers can observe the formation and dynamics of the solvation shell. These simulations reveal the specific interactions, such as hydrogen bonding between water and the phosphoryl oxygen of DEMP, that govern its solubility and stability in aqueous environments.

Furthermore, these simulations can model environmental interactions by introducing other relevant species, such as ions or organic molecules, into the system. This allows for the study of complex phenomena like the partitioning of DEMP between different phases (e.g., water and an organic solvent) or its interaction with micelles or other aggregates in solution. These computational techniques help predict how DEMP will behave and distribute itself in complex environmental matrices. The insights gained from these simulations are critical for predicting the transport and fate of organophosphates in the environment.

The three-dimensional structure, or conformation, of this compound is flexible, with rotations possible around its various single bonds. These conformational changes can significantly affect its vibrational properties, which are observable via infrared (IR) and Raman spectroscopy. Computational studies on the closely related diethyl phosphate anion have shown that skeletal stretching vibrations are highly dependent on the torsion angles of the P-O and C-O bonds. nih.gov

Normal coordinate analysis, often based on force fields derived from quantum chemical calculations, can predict the vibrational frequencies associated with specific conformations. For the diethyl phosphate anion, a structural analog, the trans-gauche-gauche-trans conformation is considered stable. nih.gov Both symmetric and antisymmetric phosphoester stretching modes are highly sensitive to changes in P-O and C-O torsions, while the phosphodioxy (PO2-) stretching modes show less sensitivity. nih.gov By simulating the conformational landscape of DEMP in solution, researchers can predict how its vibrational spectrum changes in response to its environment, providing a basis for interpreting experimental spectroscopic data.

Table 1: Conformationally Sensitive Vibrational Modes in Diethyl Phosphate Analogs
Vibrational ModeTypical Frequency Range (cm⁻¹)Sensitivity to Torsion Angles (P-O, C-O)Reference
Antisymmetric Phosphoester Stretch (P-O-C)~1050 - 1100High nih.gov
Symmetric Phosphoester Stretch (P-O-C)~800 - 850High nih.gov
Antisymmetric Phosphodioxy Stretch (PO₂⁻)~1200 - 1250Low nih.gov
Symmetric Phosphodioxy Stretch (PO₂⁻)~1080 - 1120Low nih.gov

Modeling Intermolecular Interactions and Complexation

Understanding how this compound interacts with other molecules and ions is key to predicting its chemical reactivity and binding affinities. Computational models are used to explore these interactions in detail, from complexation with metal cations to adsorption on surfaces.

The phosphoryl group (P=O) in this compound is a strong Lewis base, enabling it to coordinate with various metal cations. Computational studies using methods like Density Functional Theory (DFT) can model these interactions to determine binding energies, optimal geometries, and the nature of the chemical bond. Studies on similar organophosphorus compounds, such as trialkyl phosphates, show strong complexation with uranyl nitrate (B79036) (UO₂(NO₃)₂). researchgate.net

The interaction with uranyl ions is of particular interest in the context of nuclear fuel reprocessing and environmental remediation. DFT calculations have been used to investigate the electronic structure and complexation behavior of various phosphate ligands with the uranyl cation. researchgate.net Similarly, the interactions with biologically and environmentally relevant cations like Mg²⁺ and Ca²⁺ can be modeled. These cations can compete with other species for binding sites and influence the bioavailability and transport of organophosphates. nih.gov For instance, both calcium and magnesium have been shown to inhibit the uptake of uranyl ions by competing for binding sites, a process that can be elucidated through detailed computational modeling. nih.gov

The interaction of organophosphates with solid surfaces, particularly metal oxides, is critical for applications in catalysis, sensing, and decontamination. While direct studies on this compound are limited, extensive computational research on its close analog, Dimethyl methylphosphonate (B1257008) (DMMP), provides significant insights. DFT calculations are used to model the adsorption of these molecules onto surfaces like TiO₂, Al₂O₃, and Fe₂O₃.

These models show that the initial interaction typically involves the phosphoryl oxygen binding to a Lewis acid site on the oxide surface. acs.orgacs.org Following adsorption, the molecule can undergo decomposition. Computational modeling helps to map out the reaction pathways and calculate the activation barriers for bond cleavage. For DMMP on various metal oxides, the most common decomposition pathway involves the cleavage of a P-OCH₃ bond. acs.orgjh.edu The specific products and reaction temperatures depend heavily on the nature of the metal oxide surface.

Table 2: Summary of DMMP (DEMP Analog) Decomposition on Metal Oxide Surfaces from Computational and Experimental Studies
Metal Oxide SurfaceInitial InteractionPrimary Decomposition PathwayKey ProductsReference
TiO₂P=O binding to Lewis acid sites; H-bonding to hydroxylsP-OCH₃ cleavageSurface-bound methoxy (B1213986) species, methylphosphonate acs.org
Al₂O₃, MgO, La₂O₃P=O binding to acid sitesStepwise elimination of methoxy groupsMethanol (B129727), surface-bound methylphosphonate acs.org
Fe₂O₃Strong P=O coordination to Lewis acid sitesCleavage of both P-OCH₃ and P-CH₃ bondsTotal elimination of methyl and methoxy groups at >300°C acs.org
(ZrO₂)₃ ClustersDissociative adsorptionP-OCH₃ bond scissionMethanol, dimethyl ether, formaldehyde jh.edu

While MD simulations use an explicit representation of the solvent, continuum solvent models offer a computationally less expensive alternative. These models, also known as implicit solvation models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. q-chem.comfaccts.de The solute molecule is placed in a cavity within this dielectric continuum. google.comfaccts.de

Advanced Analytical Methodologies for Diethyl Methyl Phosphate Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating diethyl methyl phosphate (B84403) from complex matrices. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goals.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like diethyl methyl phosphate. An inert gas carries the vaporized sample through a column, separating components based on their boiling points and interaction with the stationary phase. For organophosphorus compounds, detection specificity and sensitivity are achieved through the use of specialized detectors.

Flame Photometric Detection (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. When compounds eluting from the GC column are combusted in a hydrogen-rich flame, phosphorus-containing substances emit light at a characteristic wavelength (around 526 nm). An optical filter allows only this specific wavelength to reach the photomultiplier tube, generating a signal that is highly specific to phosphorus compounds like DEMP epa.goviaea.orgnemi.govepa.gov. This makes FPD a robust and widely used detector for this application.

Nitrogen-Phosphorus Detection (NPD): The NPD, also known as a thermionic specific detector (TSD), offers exceptional sensitivity for nitrogen- and phosphorus-containing compounds wikipedia.orgscioninstruments.com. It operates by heating a rubidium or cesium bead in a plasma. When a nitrogen or phosphorus compound passes over the bead, it causes a significant increase in the current flowing between the bead and a collector electrode wikipedia.org. The NPD is approximately 10,000 times more sensitive to phosphorus than to carbon, providing excellent selectivity for DEMP analysis wikipedia.org.

Electron Capture Detection (ECD): While the ECD is more commonly used for halogenated compounds, it can also detect organophosphorus pesticides acs.orgnih.govnih.gov. The ECD contains a radioactive source that emits beta particles, creating a steady current. Electronegative compounds, including organophosphates, capture these electrons as they pass through the detector, causing a drop in the current which is measured as a peak. However, for organophosphorus analysis, the ECD is generally less specific compared to the FPD and NPD epa.gov.

Table 1: Typical Gas Chromatography (GC) Parameters for Organophosphorus Compound Analysis

Parameter Setting Source
Column Type Fused-silica capillary column (e.g., DB-1, TG-5SilMS, 3% OV-1) iaea.orgepa.govcromlab-instruments.es
Column Dimensions 15-30 m length, 0.25-0.53 mm internal diameter, 0.25 µm film thickness epa.goviaea.org
Injector Temperature 250 °C d-nb.info
Oven Program Initial temp 70-170 °C, ramped at 16 °C/min to 225 °C d-nb.info
Carrier Gas Helium or Nitrogen d-nb.info
Detector Flame Photometric (FPD) or Nitrogen-Phosphorus (NPD) epa.govnemi.gov
Detector Temperature 250 °C d-nb.info

HPLC and its high-pressure evolution, UHPLC, are versatile techniques that separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. These methods are particularly well-suited for polar, non-volatile, or thermally sensitive compounds that are not easily analyzed by GC.

For this compound and related dialkyl phosphates, reversed-phase (RP) chromatography is a common approach sielc.com. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) sielc.comnih.gov. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. UHPLC systems use smaller particle sizes in the column (typically under 2 µm), which allows for higher pressures, faster analysis times, and improved resolution compared to traditional HPLC nih.govnih.gov. The high sensitivity of modern UHPLC systems, especially when coupled with mass spectrometry, enables the detection of trace levels of analytes doi.orgresearchgate.net.

Table 2: Typical HPLC/UHPLC Parameters for Dialkyl Phosphate Analysis

Parameter Setting Source
Column Type Reversed-Phase C18 or Fused-Core C18 nih.gov
Column Dimensions 100 mm length, 2.1 mm internal diameter, 1.9-2.7 µm particle size nih.govmdpi.com
Mobile Phase A Water with 2 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid sielc.comnih.gov
Mobile Phase B Acetonitrile or Methanol sielc.comnih.gov
Flow Rate 0.2 - 0.4 mL/min nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.govdoi.org

Standard reversed-phase chromatography can be challenging for very polar analytes like certain phosphonates because they have limited retention on non-polar stationary phases, leading to poor separation from the solvent front. Mixed-mode chromatography (MMC) addresses this limitation by using stationary phases that incorporate both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities sielc.comsemanticscholar.org.

This dual retention mechanism significantly improves the retention and separation of highly polar and ionic compounds. For a phosphonate (B1237965) like this compound, an MMC column containing anion-exchange groups can provide electrostatic interactions that retain the polar analyte, while the reversed-phase characteristics separate it from other components in the mixture. This approach leads to better peak shapes and resolution for compounds that are otherwise difficult to analyze semanticscholar.org.

Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This separation is critical in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.

However, this technique is not applicable to this compound. A molecule is chiral if it contains a stereocenter and is not superimposable on its mirror image. The central phosphorus atom in this compound is bonded to one methyl group, one double-bonded oxygen atom, and two identical ethoxy groups (-OCH2CH3). Because two of the substituents on the phosphorus atom are identical, the molecule is achiral and does not exist as a pair of enantiomers. Therefore, enantiomeric resolution via chiral chromatography is not relevant for this compound.

Paper chromatography is a planar chromatographic technique and one of the earliest separation methods developed. In this method, a spot of the sample mixture is applied to a strip of filter paper (the stationary phase). The edge of the paper is then dipped in a solvent (the mobile phase), which moves up the paper by capillary action.

As the solvent front moves, it passes over the sample spot and carries the various components of the mixture along with it at different rates. The separation of compounds, such as a mixture of phosphate esters, is based on the principle of partitioning. Each compound distributes itself differently between the stationary phase (water adsorbed onto the cellulose (B213188) fibers of the paper) and the mobile phase. More polar compounds will have a stronger affinity for the stationary phase and travel shorter distances, while less polar compounds will be more soluble in the mobile phase and travel further up the paper. This differential migration facilitates the separation of the phosphate ester mixture into distinct spots.

Enhanced Detection Strategies

To achieve the low detection limits and high specificity required for trace analysis, chromatographic systems are often paired with advanced detection technologies. Mass spectrometry (MS) has become the gold standard for the definitive identification and quantification of organic compounds.

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), a mass spectrometer separates ions based on their mass-to-charge ratio. This provides structural information and a highly specific signal for the target analyte. For even greater selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed nih.govnih.govresearchgate.net. In an MS/MS system, a specific precursor ion for this compound is selected, fragmented, and then one or more characteristic product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interferences, allowing for reliable quantification at very low concentrations doi.org. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further enhances confidence in the identification of the compound by distinguishing it from other molecules with the same nominal mass nih.govfrontiersin.org.

Ion Mobility Spectrometry (IMS) for Trace Detection

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive analytical technique widely used for the trace detection of chemical vapors in the air. mdpi.com IMS instruments are valued for their portability, high duty cycles, and ease of operation, making them suitable for on-site analysis by personnel with minimal training. nist.gov The technique separates and identifies ionized molecules based on their mobility through an electrified tube filled with a drift gas. rapiscansystems.com The time it takes for an ion to travel through the drift tube is characteristic of the compound and can be used for its identification. mdpi.combham.ac.uk

In the context of organophosphorus compounds like DEMP, IMS demonstrates excellent sensitivity, with detection limits often in the low parts-per-billion (ppb) range. mdpi.com For instance, the analysis of a related compound, di-isopropyl methyl phosphonate (DIMP), using a pocket-held ToF ion mobility spectrometer with a non-radioactive ionization source and ammonia (B1221849) doping in positive ion mode, showed a limit of detection of 0.24 ppbv. mdpi.com The identification of DIMP by IMS relies on the formation of distinct monomer and dimer ion peaks. mdpi.comnih.gov

While IMS is a powerful tool for trace detection, its primary limitation for certain compounds, such as some explosives, is that vapor collection can be ineffective due to their low volatility. nist.gov However, for volatile organophosphorus compounds, IMS remains a robust method for real-time monitoring and screening.

Derivatization for Volatility and Sensitivity Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced ionization efficiency for mass spectrometry (MS). youtube.comrsc.org For polar and non-volatile compounds like many organophosphate esters, derivatization is often a necessary step to enable or improve their detection by these techniques. digitaloceanspaces.comcanada.ca

Silylation is a widely employed derivatization technique in GC-MS analysis that involves replacing active hydrogen atoms in polar functional groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. youtube.comnih.gov

For organophosphorus compounds, silylation has proven to be an effective strategy. For example, a method for the derivatization and quantification of dialkyl phosphate esters in petroleum samples relies on their conversion to TMS esters followed by comprehensive two-dimensional gas chromatography. digitaloceanspaces.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. youtube.com In one study, the derivatization of seven organophosphorus nerve agent degradation products, including various alkyl phosphonic acids, was achieved using N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl, forming volatile tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This method allowed for the separation and detection of all seven derivatives in under ten minutes with detection limits below 5 pg. nih.gov

The choice of silylating agent and reaction conditions is crucial for achieving complete derivatization. For instance, it was found that MTBSTFA and MTBSTFA with 1% TBDMSCl quantitatively converted seven different phosphonic acids to their silyl esters at 60 °C after only 30 minutes. nih.gov

Alkylation, and specifically methylation, is another common derivatization strategy used in GC-MS analysis to increase the volatility of polar analytes. mdpi.com The introduction of a methyl group can significantly enhance the detectability of a compound. mdpi.com

Diazomethane (B1218177) has historically been a popular reagent for the methylation of phosphonic acids. mdpi.comresearchgate.net A study from the Centers for Disease Control (CDC) described the use of diazomethane for the methylation of five phosphonic acids that are degradation products of chemical warfare agents. mdpi.com However, due to the hazards associated with diazomethane, alternative reagents such as trimethylsilyldiazomethane (B103560) (TMS-DM) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) have gained popularity. mdpi.com

In the analysis of organophosphorus pesticide metabolites in human blood, methylation with diazomethane followed by capillary gas chromatography has been successfully employed. researchgate.net Another study on the quantitative analysis of alkyl phosphates in urine after organophosphate poisoning utilized benzyl (B1604629) bromide and diazotoluene to convert the metabolites into their corresponding benzyl esters, a protocol that prevents the isomerization of certain thiophosphates. nih.gov

For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, particularly with electrospray ionization (ESI), derivatization can be used to enhance the signal intensity and signal-to-noise ratio of analytes. researchgate.netnih.gov Cationic derivatization involves attaching a permanently charged moiety to the analyte, which improves its ionization efficiency in the positive ion mode of ESI-MS. nih.gov

A study demonstrated this approach for several organophosphorus acids, which are environmental degradants of nerve agents and pesticides. researchgate.netnih.gov The derivatizing reagent N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) was used to derivatize a panel of eight organophosphorus acids, including diethyl phosphate. researchgate.netnih.gov This derivatization procedure resulted in an increase in the limits of identification by one to over two orders of magnitude, from the range of 1 to 10 ng/mL for the underivatized acids to 0.02–0.2 ng/mL for the derivatized products. researchgate.netnih.gov

Global profiling of phosphate esters in biological systems is challenging due to their instability and low sensitivity in mass spectrometry. nih.govresearchgate.net A novel derivatization strategy using 3-aminomethyl pyridine (B92270) (AMPy) coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) has been developed for the simultaneous determination of multiple types of phosphate metabolites. nih.govresearchgate.net

This method demonstrated a 29 to 126-fold improvement in the limit of detection and good stability of the derivatives over 48 hours. nih.govresearchgate.net The derivatization with AMPy allowed for the global profiling of the phosphate metabolite network, including nucleotide mono/di/triphosphates and glycosyl mono/diphosphates, in various cell lines without the need for individual standards. nih.govresearchgate.net This comprehensive approach has been successfully applied to investigate phosphate esters in a glioma rat model, covering metabolic pathways such as nucleotide metabolism and glycolysis. nih.gov

Quantitative Analysis and Method Validation

The development of robust and reliable quantitative analytical methods is essential for accurately determining the concentration of this compound in various matrices. These methods typically involve gas chromatography (GC) or liquid chromatography (LC) coupled with a sensitive and selective detector, such as a mass spectrometer (MS) or a flame photometric detector (FPD). dtic.mildtic.mildtic.mil

Method validation is a critical component of quantitative analysis, ensuring that the developed method is fit for its intended purpose. Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), as guided by organizations like the International Conference on Harmonisation (ICH).

For example, a GC-MS method was developed and validated for the estimation of diethyl phosphite (B83602) in a drug substance. The method demonstrated good linearity over a concentration range of 0.025-0.120 µg/ml with a correlation coefficient of 0.997. Precision studies showed relative standard deviation (% RSD) values of less than 15.0%, and recovery studies indicated accuracy with percentage recoveries ranging from 100.7% to 116.7%.

In another study, a GC-FPD method was developed for the determination of dimethyl methylphosphonate (B1257008) (DMMP), diisopropyl methylphosphonate (DIMP), and trimethyl phosphate (TMP) in aqueous samples. dtic.mildtic.mil The precision and accuracy of this method were determined by analyzing spiked aqueous samples, and a detection limit of 9.05 µg/L for DIMP was established. dtic.mildtic.mil

The choice of analytical technique and sample preparation, including potential derivatization, is crucial for achieving the desired sensitivity and selectivity. For instance, a method for the quantitative analysis of triethyl phosphate (TEP) in aqueous solutions utilized GC combined with both mass spectrometry and Fourier-Transform infrared (FTIR) techniques to ensure the integrity and reproducibility of the results. dtic.mil

Below is an interactive data table summarizing key performance characteristics of various analytical methods for organophosphorus compounds, including this compound and its analogs.

Determination of Limits of Detection (LoD) and Quantification (LoQ)

The limit of detection (LoD) and limit of quantification (LoQ) are fundamental performance characteristics of an analytical method. The LoD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LoQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For organophosphorus compounds, these limits are typically established using techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). For instance, a GC method was developed to quantify triethyl phosphate (TEP) in aqueous solutions with a lower detection limit of 0.5 parts per million (ppm) using a mass spectrometer. dtic.mil In another study involving various dialkyl phosphate (DAP) metabolites, an ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) method reported LoDs ranging from 0.0201 ng/mL to 0.0697 ng/mL and LoQs from 0.0609 ng/mL to 0.2112 ng/mL for different metabolites. researchgate.netnih.gov

The determination of these limits for compounds similar to this compound often involves analyzing samples spiked at low concentrations. For example, a method for diisopropyl methylphosphonate (DIMP) in water, in the presence of dimethyl methylphosphonate (DMMP) and trimethyl phosphate (TMP), established a detection limit of 9.05 µg/L. dtic.mildtic.mil Similarly, for the analysis of diethyl phosphate (DEP) in hair, the limit of quantification (LOQ) was reported as 5.5 pg/mg. researchgate.net

The table below summarizes LoD and LoQ values for several organophosphorus compounds, illustrating the typical sensitivity of modern analytical techniques.

CompoundMatrixAnalytical MethodLimit of Detection (LoD)Limit of Quantification (LoQ)Source
Diethyl phosphate (DEP)UrineUFLC-MS/MS0.0201 ng/mL0.0609 ng/mL researchgate.netnih.gov
Diisopropyl methylphosphonate (DIMP)WaterGC-FPD9.05 µg/LNot Reported dtic.mildtic.mil
Triethyl phosphate (TEP)Aqueous SolutionGC-MS0.5 ppmNot Reported dtic.mil
Trimethyl phosphate (TMP)WaterSPE-LC-MS/MSNot Reported3 ng/L semanticscholar.org
Diethyl phosphate (DEP)HairGC-MSNot Reported5.5 pg/mg researchgate.net

Recovery Rate Assessments and Precision Studies

Recovery and precision are critical for validating the accuracy and reliability of an analytical method. Recovery studies assess the efficiency of the extraction process by measuring the amount of analyte retrieved from a sample matrix. Precision evaluates the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD).

For organophosphorus compounds, recovery rates can vary depending on the analyte, sample matrix, and extraction technique. A study on dialkylphosphate metabolites in fecal samples reported recovery rates of 47-62% for O,O-diethyl phosphate over a concentration range of 0.05 to 5 µg/g. researchgate.net In contrast, a liquid-liquid extraction method for DAP metabolites in urine demonstrated high recoveries between 93% and 102%. researchgate.netnih.gov For diisopropyl methylphosphonate, an 87 ± 10% recovery rate was reported from water samples. cdc.gov

Precision is evaluated through repeatability (intra-day precision) and reproducibility (inter-day precision). For DAP metabolites in urine, a UFLC-MS/MS method showed excellent repeatability with RSDs between 0.62% and 5.46%, and acceptable reproducibility with RSDs between 0.80% and 11.33%. researchgate.netnih.gov Another validated method for diethyl phosphite showed precision studies with %RSD values below 15.0% for all selected concentrations.

The following table presents recovery and precision data for related organophosphorus compounds.

CompoundMatrixRecovery Rate (%)Precision (% RSD)Source
O,O-diethyl phosphate (DEP)Fecal Samples47 - 62%Not Reported researchgate.net
Dialkyl phosphates (DAPs)Urine93 - 102%0.62 - 5.46% (Repeatability) 0.80 - 11.33% (Reproducibility) researchgate.netnih.gov
Diisopropyl methylphosphonate (DIMP)Water87 ± 10%Not Reported cdc.gov
Diethyl phosphiteDrug Substance100.7 - 116.7%< 15.0%

Application of Internal Standard Methodologies

The use of an internal standard (IS) is a crucial technique in analytical chemistry to improve the precision and accuracy of quantification. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to both the calibration standards and the unknown samples. This helps to correct for variations in sample preparation, extraction efficiency, and instrument response.

In the analysis of organophosphorus compounds, isotopically labeled analogs of the analyte are considered the gold standard for use as internal standards because their behavior is nearly identical to the native analyte during sample processing and analysis.

When isotopically labeled standards are not available, a structurally similar compound can be used. For example, in a study on the environmental fate of diisopropyl methylphosphonate (DIMP), triethyl phosphate (TEP) was added as an internal standard before the sample was analyzed by gas chromatography. cdc.gov The choice of an appropriate internal standard is critical and should be validated to ensure it behaves similarly to the analyte of interest without interfering with its detection.

Environmental Fate and Transformation of Diethyl Methyl Phosphate

Abiotic and Biotic Transformation Studies in Diverse Environmental Compartments

Both abiotic (non-biological) and biotic (biological) processes contribute to the transformation of diethyl methyl phosphate (B84403) in the environment. While abiotic degradation is dominated by hydrolysis and oxidation as described above, biotic transformation by microorganisms is a critical pathway for the breakdown of organophosphorus compounds in soil and water oup.comoup.com.

Microbial degradation is considered a significant detoxification pathway for organophosphate esters, proceeding through the hydrolysis of the P-O-alkyl and P-O-aryl bonds oup.com. Various bacterial and fungal species have been identified that can utilize organophosphorus compounds as a source of carbon and phosphorus oup.comoup.com. For instance, studies on the biodegradation of diethyl phthalate (B1215562), another ester compound, have identified bacterial strains such as Rhodococcus sp. that can effectively degrade it nih.gov. The enzymatic machinery of these microorganisms, such as phosphatases and phosphodiesterases, plays a key role in cleaving the ester bonds of compounds like diethyl methyl phosphate oup.comoup.com.

In soil, the degradation of organophosphorus compounds can be influenced by the indigenous microbial community. For example, the biodegradation of diethyl phthalate in soil has been shown to proceed via sequential hydrolysis of the ester linkages nih.gov. A similar pathway can be expected for this compound, where soil microorganisms would hydrolyze the ester bonds to utilize the compound as a nutrient source.

Modeling Environmental Mobility and Persistence (e.g., QSPR models)

Quantitative Structure-Property Relationship (QSPR) models are valuable in silico tools used to predict the environmental fate and persistence of chemicals when experimental data is limited nih.gov. These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, including its persistence in various environmental media nih.govacs.org.

For organophosphate esters, QSPR models can be used to estimate properties such as water solubility, octanol-water partition coefficient (Kow), and rates of degradation, which in turn inform predictions of their environmental mobility and persistence acs.org. For example, models have been developed to predict the bioconcentration factor (BCF) of organophosphate pesticides in aquatic organisms nih.gov.

The development of QSPR models for environmental persistence typically involves compiling a dataset of compounds with known degradation half-lives in different environmental compartments (water, soil, sediment) and then using computational methods to identify molecular descriptors that correlate with this persistence nih.gov. While specific QSPR models developed exclusively for this compound are not documented, general models for organophosphates can provide estimations of its likely environmental behavior springernature.com. These models are crucial for screening and prioritizing chemicals for further experimental testing and for conducting environmental risk assessments nih.govacs.org.

Advanced Research Directions and Future Perspectives in Diethyl Methyl Phosphate Studies

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental analysis and computational modeling represents a powerful frontier in the study of diethyl methyl phosphate (B84403). This integrated approach provides a deeper understanding of molecular interactions, reaction dynamics, and material properties that is unattainable through either method alone.

Detailed research findings indicate that computational strategies such as Density Functional Theory (DFT) and molecular dynamics simulations are indispensable for predicting the adsorption behavior and molecular reactivity of organophosphorus compounds. researchgate.net For instance, DFT calculations have been effectively used to determine surface structures and energetically accessible pathways for the decomposition of organophosphorus compounds on catalyst surfaces. acs.org These theoretical models are validated and refined by experimental techniques like near-ambient-pressure X-ray photoelectron spectroscopy (NAP-XPS), which probes the surface reaction products in real-time. acs.org

This synergy is also pivotal in environmental studies. Researchers have combined theoretical modeling of enzymatic interactions with experimental analysis of organophosphate biodegradation in soil. nih.gov Such studies elucidate the enzymatic hydrolysis mechanisms that govern the environmental fate of these compounds. nih.gov Furthermore, the experimental determination of atmospheric reaction rate constants for DEMP provides crucial data for computational models that predict its environmental transport and persistence. acs.org In catalysis, DFT calculations have been used to investigate the hydrolysis of chemical warfare agent simulants on metal-organic frameworks (MOFs), yielding energy barriers that are in quantitative agreement with experimental kinetic data. researchgate.net

Methodology Application in Diethyl Methyl Phosphate Research Key Insights
Density Functional Theory (DFT) Modeling reaction pathways and decomposition on catalytic surfaces. acs.orgresearchgate.netElucidation of reaction mechanisms, prediction of energy barriers, and identification of active sites. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulating adsorption behavior and interactions in complex media. researchgate.netUnderstanding inhibitor-surface interactions and predicting binding affinities. researchgate.net
Spectroscopy (e.g., NAP-XPS) Real-time monitoring of surface reactions and product formation. acs.orgValidation of computational models and identification of intermediate species. acs.org
Kinetic Studies Measuring reaction rates for atmospheric degradation and catalytic hydrolysis. acs.orgresearchgate.netProviding experimental data to benchmark and refine theoretical calculations. acs.orgresearchgate.net

Development of Ultra-Trace Analytical Techniques for Complex Matrices

The detection of this compound at ultra-trace levels in complex environmental and biological samples is a significant analytical challenge. Matrix components can cause adverse effects that impair quantification and precision. nih.gov Consequently, substantial research is focused on developing more sensitive and selective analytical techniques.

Gas chromatography (GC) remains a primary method for the determination of organophosphorus compounds, often coupled with specialized detectors like the flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS). analysis.rsepa.govcromlab-instruments.es However, issues such as thermal degradation of analytes in the GC inlet and co-elution with matrix interferences can compromise results. analysis.rscromlab-instruments.es To mitigate these problems, advancements include the use of deactivated liners and advanced column technologies that improve peak shape and reproducibility. analysis.rs

For highly polar organophosphorus compounds that are challenging to analyze by GC, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative. nih.goviibr.gov.il A key challenge with this method is the poor chromatographic retention and ion suppression of small, polar acids in complex matrices. iibr.gov.il Innovative derivatization strategies are being developed to address this; these methods modify the analytes to improve their retention on LC columns and enhance their response in the mass spectrometer, enabling more sensitive and reliable detection. iibr.gov.il

Emerging technologies are pushing detection limits even lower. Novel sensor platforms, such as those based on surface acoustic wave (SAW) technology and molecularly imprinted polymers (MIPs), are being engineered for the rapid detection of organophosphorus compounds. researchgate.netnih.gov These sensors have demonstrated the ability to detect simulants of toxic agents, like dimethyl methylphosphonate (B1257008), at concentrations in the parts-per-billion (ppb) range within minutes. researchgate.netnih.gov

Technique Matrix Detector Key Challenges Advancements
Gas Chromatography (GC) Water, Soil, Solid Waste analysis.rsepa.govFPD, NPD, MS epa.govcromlab-instruments.esAnalyte degradation, matrix interference, co-elution. analysis.rscromlab-instruments.esDeactivated liners, advanced column phases. analysis.rs
Liquid Chromatography (LC) Aqueous SamplesMS/MSPoor retention of polar analytes, ion suppression. iibr.gov.ilCharge-reversal derivatization techniques. iibr.gov.il
Sensors AirSurface Acoustic Wave (SAW)Selectivity, sensitivity, response time. nih.govMolecularly Imprinted Polymers (MIPs). nih.gov

Exploration of Novel Catalytic and Materials Science Applications

The unique chemical properties of the phosphate ester group in this compound and its analogs have spurred research into their use in advanced catalysis and materials science.

In catalysis, a significant area of research is the development of materials for the rapid detoxification of highly toxic organophosphorus compounds, such as chemical warfare agents. Metal-Organic Frameworks (MOFs), particularly those based on zirconium, have emerged as highly effective catalysts for the hydrolysis of these agents. researchgate.netacs.org The well-defined active sites within the MOF structure, often featuring Lewis acidic metal centers and hydroxyl groups, mimic the active sites of natural enzymes and facilitate rapid degradation of the phosphate ester bond. acs.org Similarly, metal oxide nanostructures are being investigated for the decomposition of organophosphorus compounds. acs.org

In materials science, organophosphorus compounds are being explored as corrosion inhibitors. researchgate.net Their ability to adsorb onto metal surfaces and form protective films can significantly reduce corrosion rates in acidic environments. researchgate.net The traditional use of organophosphates as flame retardants and plasticizers in polymers also continues to be an area of industrial relevance. wikipedia.org

Furthermore, this compound serves as a versatile building block in organic synthesis. sigmaaldrich.comfishersci.ca It is employed as a precursor for the synthesis of a variety of more complex molecules, including phosphonylated peptides and compounds with potential antiviral or neuritogenic activity. fishersci.ca The phosphate group can also function as a directing group or an electrophile in sophisticated transition-metal-catalyzed reactions, such as C-H activation and cross-coupling reactions, enabling the construction of complex molecular architectures. mdpi.com

Enhanced Understanding of Environmental Interactions and Bioremediation Strategies

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Research in this area focuses on its persistence and degradation through both abiotic and biotic pathways.

Atmospheric chemistry studies have provided specific rate constants for the gas-phase reactions of DEMP with hydroxyl (OH) radicals, which are key oxidants in the troposphere. acs.org This data is essential for modeling its atmospheric lifetime and transport. In soil and water, organophosphates like DEMP exhibit moderate persistence, with their primary degradation pathway being hydrolysis. vulcanchem.com The rate of this hydrolysis is dependent on factors such as pH and temperature, and persistence can be significantly longer in cold, neutral pH groundwater. geoscienceworld.org

Bioremediation offers an effective and environmentally friendly strategy for decontaminating sites polluted with organophosphorus compounds. epa.govnih.gov Numerous microorganisms, including bacteria from the genus Flavobacterium, have been identified that can utilize these compounds as a source of phosphorus or carbon. epa.govresearchgate.net The key to this biological degradation is a class of enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases. nih.govresearchgate.net These enzymes catalyze the initial hydrolysis of the phosphate ester bond, which is the critical step in the detoxification process. researchgate.net Research continues to focus on isolating new microbial strains and engineering more robust and efficient enzymes for practical bioremediation applications. nih.gov

Environmental Compartment Primary Degradation Process Key Factors Relevant Research Findings
Atmosphere Reaction with OH radicals acs.orgSunlight, concentration of oxidantsExperimentally determined reaction rate constants allow for lifetime estimation. acs.org
Soil Microbial degradation, Hydrolysis nih.govvulcanchem.comMicrobial populations, pH, temperature, moistureBiodegradation is often faster than abiotic hydrolysis and is mediated by enzymes like OPH. nih.govgeoscienceworld.org
Water Hydrolysis, Biodegradation vulcanchem.comgeoscienceworld.orgpH, temperature geoscienceworld.orgHalf-lives can range from days to weeks, with slower degradation in cold, neutral pH conditions. vulcanchem.comgeoscienceworld.org

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The study of this compound is increasingly intersecting with other scientific disciplines, leading to new insights and applications. These interdisciplinary collaborations are pushing the boundaries of chemical biology, medicinal chemistry, and advanced materials.

In the realm of chemical biology , metabolites of organophosphorus compounds, such as diethyl phosphate (DEP), are being investigated for their biological activity. Studies have explored the potential for DEP to act as an endocrine disruptor by interfering with thyroid hormone regulation, using a combination of in vivo animal models and in silico computational docking studies. nih.gov Other research has linked organophosphorus compounds to the modulation of critical cellular signaling pathways, such as the MAPK signaling pathway, providing insights into mechanisms of toxicity. mdpi.com

In medicinal chemistry , the phosphonate (B1237965) scaffold, for which DEMP is a simple model, is of growing interest. vulcanchem.comtaylorandfrancis.com The phosphorus-carbon bond offers unique biological properties, and researchers are exploring these compounds for various therapeutic applications. taylorandfrancis.com The use of DEMP as a reactant for the synthesis of potential antiviral agents highlights this connection. fishersci.ca

The development of advanced analytical tools represents another key interdisciplinary area. The engineering of microbes and the purification of enzymes like organophosphate hydrolase are being leveraged to create highly specific biosensors for the detection of organophosphorus compounds, merging biotechnology with analytical science. nih.gov Furthermore, the synthesis of P-chiral organophosphorus compounds is an important area in stereoselective catalysis, linking organophosphorus chemistry to the development of new methods for asymmetric synthesis. researchgate.net

Q & A

Q. What spectroscopic methods are recommended to confirm the structure of diethyl methyl phosphate derivatives in polymer systems?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (^1H NMR) are critical for structural confirmation. For example, FT-IR of THEIC–MR phosphate derivatives shows a strong hydroxyl absorption peak at ~3297 cm⁻¹, indicating successful incorporation of THEIC groups. In ^1H NMR, peaks at 4.0 ppm and 4.2 ppm correspond to -(CH₂)- groups in THEIC, while signals at 3.5–3.6 ppm reflect hydrogen atoms in hydroxyl groups. These spectral features distinguish the derivative from precursor compounds like castor oil .

Q. How can thermal stability of this compound-modified polymers be evaluated?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or air is used to assess thermal degradation behavior. For instance, PVC blended with THEIC–MR phosphate exhibits increased char residue (e.g., from 5% to 15% at 500°C) compared to unmodified PVC, indicating enhanced thermal stability. Differential scanning calorimetry (DSC) further reveals changes in glass transition temperature (Tg); THEIC–MR phosphate lowers Tg due to plasticizing effects, while higher additive concentrations may restrict polymer chain mobility, altering mechanical properties .

Advanced Research Questions

Q. How can contradictions between mechanical performance and additive concentration be resolved?

  • Methodological Answer : Conflicting trends (e.g., increased tensile strength but reduced elongation at break with higher THEIC–MR phosphate content) arise from the compound’s molecular weight and branching. Advanced tensile testing combined with dynamic mechanical analysis (DMA) can quantify chain mobility. For example, THEIC–MR phosphate’s bulky structure reduces polymer flexibility at higher loadings, increasing tensile strength but limiting elongation. Balancing additive concentration (e.g., 20–30 wt%) optimizes flame retardancy without sacrificing mechanical integrity .

Q. What mechanistic insights explain the flame-retardant efficacy of this compound derivatives?

  • Methodological Answer : Flame retardancy is attributed to char formation and gas-phase radical quenching. Cone calorimetry data show THEIC–MR phosphate reduces peak heat release rate (pHRR) from 167.5 kW/m² to 52.1 kW/m² and delays ignition time from 10s to 25s. The derivative promotes a consolidated char layer during combustion, acting as a thermal barrier. Thermogravimetric-infrared (TG-IR) spectroscopy further confirms reduced release of flammable volatiles (e.g., HCl) due to phosphorous-containing intermediates .

Q. How can migration stability of this compound plasticizers be systematically tested?

  • Methodological Answer : Migration resistance is evaluated by immersing plasticized PVC in solvents (e.g., water, ethanol, petroleum ether) and measuring weight loss. THEIC–MR phosphate exhibits lower migration (1.40–3.45%) compared to traditional plasticizers like dioctyl phthalate (DOP), attributed to its high molecular weight and branched structure. Accelerated aging tests (e.g., 185°C for 78 minutes) coupled with FT-IR can monitor structural degradation and validate long-term stability .

Methodological Best Practices

Q. What safety protocols are essential for synthesizing this compound derivatives?

  • Methodological Answer : Key precautions include:
  • Use of personal protective equipment (PPE): gloves, lab coats, and goggles to avoid skin/eye contact .
  • Proper ventilation to mitigate inhalation risks, especially during reactions involving volatile precursors (e.g., diethyl chlorophosphate).
  • Segregation of chemical waste for professional disposal to prevent environmental contamination .

Q. How can synthetic routes be optimized to enhance phosphorus content for better flame retardancy?

  • Methodological Answer : Phosphorus content can be increased via stoichiometric adjustments (e.g., molar ratios of phosphate precursors) or introducing phosphorus-rich co-monomers. For example, reacting castor oil with diethyl chlorophosphate in the presence of THEIC enhances phosphorus incorporation, as confirmed by elemental analysis. Catalysts like tetrabutyl titanate improve reaction efficiency, reducing side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.